molecular formula C9H7ClN4 B11894451 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile CAS No. 920494-54-8

5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile

Cat. No.: B11894451
CAS No.: 920494-54-8
M. Wt: 206.63 g/mol
InChI Key: MYKUZFLUYIATQG-UHFFFAOYSA-N
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Description

5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile typically involves the use of 2,3-diaminopyridine derivatives. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sulfuryl chloride is commonly used for oxidation reactions.

    Reduction: Palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of imidazopyridine derivatives, while reduction can yield various amine derivatives .

Mechanism of Action

The mechanism of action of 5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile involves interactions with specific molecular targets and pathways. For example, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro and carbonitrile groups can enhance its interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

920494-54-8

Molecular Formula

C9H7ClN4

Molecular Weight

206.63 g/mol

IUPAC Name

5-chloro-2,3-dimethylimidazo[4,5-b]pyridine-6-carbonitrile

InChI

InChI=1S/C9H7ClN4/c1-5-12-7-3-6(4-11)8(10)13-9(7)14(5)2/h3H,1-2H3

InChI Key

MYKUZFLUYIATQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)N=C(C(=C2)C#N)Cl

Origin of Product

United States

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